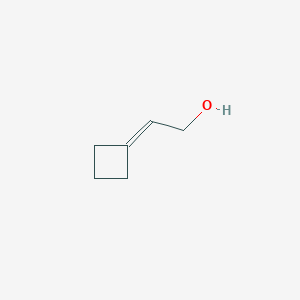
2-Cyclobutylideneethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutylideneethan-1-ol is an organic compound with the molecular formula C6H10O It features a cyclobutylidene group attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylideneethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclobutenylation of ethan-1-ol derivatives. This process can be achieved through a cyclobutenylation/deprotection cascade, which involves the use of N-Boc protected indoles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using high-performance liquid chromatography (HPLC) and other advanced techniques to ensure purity and yield. The specific methods and conditions can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
2-Cyclobutylideneethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclobutylidene derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylidene ketones, while reduction can produce cyclobutylidene alcohols.
科学的研究の応用
2-Cyclobutylideneethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Cyclobutylideneethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
2-Butyn-1-ol: Another compound with a similar structure but different reactivity and applications.
Cyclobutylidene derivatives: Various derivatives with different functional groups exhibit unique properties and uses.
Uniqueness
2-Cyclobutylideneethan-1-ol is unique due to its specific cyclobutylidene structure, which imparts distinct chemical and physical properties
生物活性
2-Cyclobutylideneethan-1-ol, a compound with the chemical formula C6H10O, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C6H10O
- Molecular Weight : 98.15 g/mol
- CAS Number : 4415-76-3
Biological Activities
This compound exhibits a range of biological activities that are noteworthy for further research and application:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study conducted on human cancer cell lines demonstrated its ability to inhibit cell proliferation.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells. The compound's structure allows it to interact with specific receptors or enzymes, potentially disrupting normal cellular functions.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The results indicated significant inhibition of bacterial growth in infected wounds, suggesting its potential as a topical antimicrobial agent.
Cancer Cell Line Study
In vitro studies using various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer therapeutic.
特性
IUPAC Name |
2-cyclobutylideneethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h4,7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSRXFSCVATFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCO)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














